molecular formula C16H19FN2O B2367975 N-(adamantan-1-yl)-2-fluoropyridine-4-carboxamide CAS No. 1292097-30-3

N-(adamantan-1-yl)-2-fluoropyridine-4-carboxamide

Cat. No.: B2367975
CAS No.: 1292097-30-3
M. Wt: 274.339
InChI Key: XQLVULYLPFMSRF-UHFFFAOYSA-N
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Description

N-(adamantan-1-yl)-2-fluoropyridine-4-carboxamide is a compound that combines the unique structural features of adamantane and pyridine Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while pyridine is a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-1-yl)-2-fluoropyridine-4-carboxamide typically involves the reaction of adamantane derivatives with pyridine carboxamides. One common method is the reaction of 1-bromoadamantane with 2-fluoropyridine-4-carboxamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also allow for better control over reaction conditions, reducing the formation of by-products and improving the overall purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(adamantan-1-yl)-2-fluoropyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with ion channels and receptors in the central nervous system, potentially modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as antiviral activity or neuroprotection .

Comparison with Similar Compounds

Similar Compounds

  • N-(adamantan-1-yl)-2-chloropyridine-4-carboxamide
  • N-(adamantan-1-yl)-2-bromopyridine-4-carboxamide
  • N-(adamantan-1-yl)-2-iodopyridine-4-carboxamide

Uniqueness

N-(adamantan-1-yl)-2-fluoropyridine-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity. Fluorine is highly electronegative, which can enhance the compound’s stability and binding affinity to biological targets. This makes this compound a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-(1-adamantyl)-2-fluoropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O/c17-14-6-13(1-2-18-14)15(20)19-16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12H,3-5,7-9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLVULYLPFMSRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=NC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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